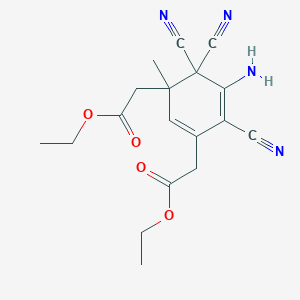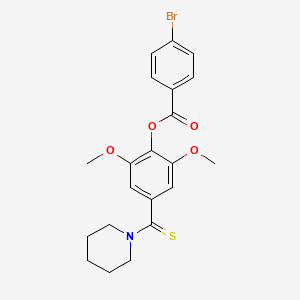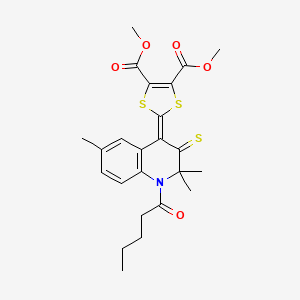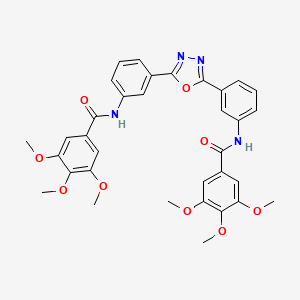
(5-Amino-4,4,6-tricyano-3-ethoxycarbonylmethyl-3-methyl-cyclohexa-1,5-dienyl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ester groups
Preparation Methods
The synthesis of ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE typically involves multiple steps. One common synthetic route includes the nucleophilic attack of ethyl aroylpyruvate by malononitrile, followed by cyclization and esterification reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .
Comparison with Similar Compounds
ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE can be compared with other similar compounds, such as:
2,4,6-Tricyano-1,3,5-triazine: Known for its applications in materials science and as a precursor for synthesizing carbon nitrides.
Hexamethylmelamine: Used clinically for its antitumor properties. The uniqueness of ETHYL 2-[5-AMINO-4,6,6-TRICYANO-3-(2-ETHOXY-2-OXOETHYL)-1-METHYLCYCLOHEXA-2,4-DIEN-1-YL]ACETATE lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C18H20N4O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[5-amino-4,4,6-tricyano-3-(2-ethoxy-2-oxoethyl)-3-methylcyclohexa-1,5-dien-1-yl]acetate |
InChI |
InChI=1S/C18H20N4O4/c1-4-25-14(23)6-12-7-17(3,8-15(24)26-5-2)18(10-20,11-21)16(22)13(12)9-19/h7H,4-6,8,22H2,1-3H3 |
InChI Key |
JHMKMQFKWGEFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(C(C(=C1C#N)N)(C#N)C#N)(C)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11656047.png)
![(6Z)-2-ethyl-5-imino-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656053.png)
![ethyl 2-({(2Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656057.png)

![Benzo[b]benzofuran-2-sulfonamide, N-(2-butoxyphenyl)-](/img/structure/B11656077.png)
![5-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11656089.png)
![6-Amino-4-(biphenyl-4-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11656091.png)
![(5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11656093.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11656096.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B11656097.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11656105.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11656107.png)
